molecular formula C10H12BrN B13663344 (2-Bromo-4-cyclopropylphenyl)methanamine

(2-Bromo-4-cyclopropylphenyl)methanamine

Cat. No.: B13663344
M. Wt: 226.11 g/mol
InChI Key: PQGYBRFJTORJAK-UHFFFAOYSA-N
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Description

(2-Bromo-4-cyclopropylphenyl)methanamine is an organic compound with the molecular formula C10H12BrN It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a bromine atom at the 2-position and a cyclopropyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-cyclopropylphenyl)methanamine typically involves the bromination of 4-cyclopropylphenylmethanamine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-cyclopropylphenyl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation may produce a ketone or aldehyde.

Scientific Research Applications

(2-Bromo-4-cyclopropylphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4-cyclopropylphenyl)methanamine involves its interaction with specific molecular targets. The bromine and cyclopropyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-methylphenyl)methanamine
  • (2-Bromo-4-ethylphenyl)methanamine
  • (2-Bromo-4-isopropylphenyl)methanamine

Uniqueness

(2-Bromo-4-cyclopropylphenyl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

(2-bromo-4-cyclopropylphenyl)methanamine

InChI

InChI=1S/C10H12BrN/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7H,1-2,6,12H2

InChI Key

PQGYBRFJTORJAK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)CN)Br

Origin of Product

United States

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